Phosphate(2-), dioxo-

Description

Historical Context and Evolution of Phosphorus Oxoanion Chemistry

The journey into the world of phosphorus chemistry began with Hennig Brand's isolation of elemental phosphorus in 1669. rsc.org This discovery paved the way for extensive exploration of phosphorus compounds. By the 19th century, chemists such as Carl Wilhelm Scheele and Jöns Jacob Berzelius had made significant strides in characterizing various phosphorus oxyacids, including phosphorous acid (H₃PO₃), the parent acid of the hydrogen phosphite (B83602) anion. The synthesis of stable crystalline salts like sodium hydrogen phosphite pentahydrate (Na₂HPO₃·5H₂O) in the mid-1800s provided concrete evidence of the anion's existence and stability.

The understanding of phosphorus oxoanions has evolved significantly since these early discoveries. Initially, the focus was on simple phosphates, which are ubiquitous in biology and geology. researchgate.net However, research later expanded to include phosphorus compounds in lower oxidation states, such as phosphites and hypophosphites. oup.com These species were once considered mere laboratory curiosities, but recent geochemical research suggests that phosphite (HPO₃²⁻) may have constituted a significant portion of the dissolved phosphorus in Earth's oceans during the Great Oxidation Event, highlighting its potential role in prebiotic chemistry. The study of various phosphorus oxoanions, including arsenate (AsO₄³⁻) and vanadate, has provided comparative insights into their environmental behavior and interaction with mineral surfaces. nih.govscielo.br This historical progression from simple identification to understanding their complex roles in environmental and biological systems underscores the expanding importance of phosphorus oxoanion chemistry. aau.dk

Significance of the Hydrogen Phosphite Anion in Contemporary Chemical Research

The hydrogen phosphite anion (HPO₃²⁻) is a versatile building block and ligand in modern chemical research, with applications spanning coordination chemistry, materials science, and catalysis.

In coordination chemistry , the HPO₃²⁻ anion acts as a versatile ligand, capable of binding to metal ions in various modes, including as a bridging or chelating agent. mdpi.com This leads to the formation of a diverse array of metal phosphite frameworks with layered, chain-like, or three-dimensional structures. sci-hub.st These materials are of interest for their potential applications in areas like ion-exchange, separation, and catalysis. sci-hub.st For instance, complexes with transition metals like copper (CuHPO₃·H₂O) and tin (SnHPO₃) have been synthesized and structurally characterized. The ability of phosphonate (B1237965) groups to strongly bind di- and trivalent metal ions makes them effective chelating agents. wikipedia.org

In materials science , metal phosphonates are investigated for a wide range of applications. mdpi.com Tin phosphite (SnHPO₃) has shown promise as an anode material for solid-state lithium-ion batteries. The development of porous metal phosphonates has been a significant area of research, driven by the success of related metal-organic frameworks (MOFs). mdpi.com These materials are explored for gas separation, including CO₂ capture. mdpi.com Furthermore, the hydrogen phosphite anion is a key component in the synthesis of nonlinear optical (NLO) materials, such as BaSc₂(HPO₃)₄(H₂O)₂, which exhibits a three-dimensional anionic framework. rsc.org

In catalysis , phosphite-containing ligands are highly valued. acs.org While organophosphites are more common in homogeneous catalysis, the fundamental properties of the inorganic hydrogen phosphite anion inform the design of these ligands. acs.orgalfachemic.com Phosphite ligands are known for their role in asymmetric hydrogenation and hydroformylation reactions. acs.orgmdpi.com The hydrogen phosphite anion itself can participate in catalytic cycles; for example, the enzyme phosphite dehydrogenase (PTDH) catalyzes the oxidation of phosphite to phosphate (B84403), a reaction of interest in biocatalysis and the development of noncanonical redox cofactors. escholarship.orgnih.govosti.govresearchgate.net Furthermore, the phosphite dianion has been shown to activate enzymes involved in central metabolic pathways. acs.org

Fundamental Chemical Structures and Bonding Considerations of the Anion

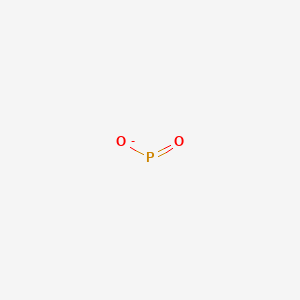

The hydrogen phosphite anion, HPO₃²⁻, features a central phosphorus atom in a +3 oxidation state. acs.org It is structurally distinct from the phosphate anion (PO₄³⁻). The HPO₃²⁻ anion possesses a pseudo-tetrahedral or pseudo-pyramidal geometry. researchgate.netiucr.org The central phosphorus atom is bonded to three oxygen atoms and one hydrogen atom. researchgate.netwikipedia.org A key structural feature is the direct P-H bond, which means the hydrogen is not acidic and is covalently bound to the phosphorus center. wikipedia.org

The negative charges are delocalized across the three oxygen atoms through resonance, which contributes to the anion's stability. This delocalization results in P-O bond lengths that are intermediate between single and double bonds. The geometry of the anion can be influenced by its environment, such as in a crystal lattice where it interacts with metal cations and water molecules through ionic and hydrogen bonds. mdpi.comiucr.org

Detailed structural parameters have been determined from X-ray diffraction studies of various metal phosphite salts. These studies provide precise measurements of bond lengths and angles within the HPO₃²⁻ anion.

| Compound | P–O Bond Lengths (Å) | O–P–O Bond Angles (°) | Reference |

|---|---|---|---|

| Ti₂(HPO₃)₃ | 1.502 - 1.547 | Not specified | researchgate.net |

| Piperizinium hydrogen phosphite monohydrate | Mean: 1.521 | Mean: 112.48 | iucr.org |

| CaZn(HPO₃)₂ | 1.501 - 1.520 (for P1) | 110.97 - 112.78 (for P1) | rsc.org |

| General Statistical Evaluation | 1.498 - 1.548 | 109.8 - 114.0 | acs.org |

Note: The range of values reflects the different chemical environments of the HPO₃²⁻ anion in various crystalline structures.

Overview of Research Trajectories for Phosphorus(III) Oxoanions

The chemistry of Phosphorus(III) oxoanions, particularly phosphonates, is a dynamic field with several promising research directions.

One major trajectory is the continued development of advanced materials . Researchers are focusing on designing and synthesizing novel metal phosphonate frameworks with tailored properties. mdpi.com This includes creating more complex porous structures for applications in gas storage and separation, as well as developing new materials for electrochemical devices like batteries and fuel cells. mdpi.com The use of cleaner synthetic methods, such as mechanochemical and high-throughput synthesis, is also a growing trend. mdpi.comrsc.org

Another significant area is in catalysis . The design of new phosphite-based ligands for asymmetric catalysis remains a key objective, aiming to improve enantioselectivity and efficiency in the synthesis of chiral molecules for pharmaceuticals and agrochemicals. acs.org There is also increasing interest in the biocatalytic potential of enzymes that interact with phosphite, such as phosphite dehydrogenase, for applications in green chemistry and cofactor regeneration. escholarship.orgnih.gov

Furthermore, the role of phosphonates and related compounds in medicinal chemistry is expanding. frontiersin.org While the HPO₃²⁻ anion itself is simple, it is a fundamental component of more complex organophosphorus compounds, including bisphosphonates used to treat bone disorders and acyclic nucleoside phosphonates that act as antiviral drugs. wikipedia.orgfrontiersin.org Future research will likely focus on developing new phosphonate-based drugs and prodrug strategies to improve their delivery and efficacy. frontiersin.orgrsc.org

Finally, the exploration of phosphite's role in prebiotic chemistry and its biogeochemical cycle continues to be an active area of research. oup.com Understanding the sources, sinks, and transformations of reduced phosphorus oxoanions in the environment provides fundamental insights into the global phosphorus cycle and the origins of life. oup.comacs.org

Structure

3D Structure

Properties

CAS No. |

12359-19-2 |

|---|---|

Molecular Formula |

O2P- |

Molecular Weight |

62.973 g/mol |

InChI |

InChI=1S/HO2P/c1-3-2/h(H,1,2)/p-1 |

InChI Key |

GQZXNSPRSGFJLY-UHFFFAOYSA-M |

SMILES |

[O-]P=O |

Canonical SMILES |

[O-]P=O |

Other CAS No. |

15460-68-1 12359-19-2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Hydrogen Phosphite Containing Compounds

Hydrothermal Synthesis Approaches

Hydrothermal synthesis, a technique involving chemical reactions in aqueous solutions at elevated temperatures and pressures, has proven to be a highly effective method for growing high-quality single crystals of various metal hydrogen phosphites. sc.edu The properties of water as a solvent change significantly under these conditions, enhancing its ability to dissolve reactants and facilitate crystal growth. youtube.com

Conditions for Crystal Growth and Phase Purity

The formation of well-defined crystalline structures and the assurance of phase purity are paramount in the synthesis of functional materials. In the hydrothermal synthesis of hydrogen phosphite (B83602) compounds, several factors, including temperature, reaction duration, and the use of mineralizers or templating agents, play a crucial role.

For instance, the synthesis of two new lanthanum phosphite hydrates, La₂(H₂O)(HPO₃)₃ and La₂(H₂O)₂(HPO₃)₃, was achieved via a hydrothermal method, yielding single crystals suitable for X-ray diffraction analysis. researchgate.net Similarly, three new gallium phosphites, A[Ga(HPO₃)₂] (where A = K, NH₄, Rb), were synthesized under mild hydrothermal conditions, resulting in high-quality single crystals. researchgate.net The successful growth of these crystals underscores the efficacy of the hydrothermal route in producing materials with high crystallinity.

The phase of the resulting product can be highly sensitive to the reaction conditions. In the synthesis of hydroxyapatite (B223615), for example, the degree of crystallinity was found to increase with the hydrothermal process temperature. plos.org Furthermore, the decomposition of hydroxyapatite into other phases at high temperatures was influenced by the pH of the medium. researchgate.net

The table below summarizes the hydrothermal synthesis conditions for a selection of hydrogen phosphite-containing compounds, highlighting the parameters that influence crystal growth and phase purity.

| Compound/Material | Precursors | Temperature (°C) | Time | Key Findings on Crystal Growth/Phase Purity |

| Calcium Hydrogen Phosphite (CaHPO₃) | Ca(NO₃)₂·4H₂O, H₃PO₃, NH₄ClO₄, NH₄OH | 150-200 | 7 days | Yielded sparkling colorless prisms. nih.gov |

| Lanthanide Phosphite Nanowires/Nanorods | Anhydrous lanthanide chloride, Na₃PO₄·12H₂O, H₃PO₄, Pluronic P123 | Not specified | Not specified | Surfactant Pluronic P123 was crucial for uniform morphology and good crystallinity. cambridge.org |

| Potassium Phosphatoantimonate (K₈Sb₈P₂O₂₉·8H₂O) | Sb₂O₃/SbCl₃, H₃PO₄/potassium phosphates, KOH | 160 | Not specified | Low temperature and high pH favored crystallization. acs.org |

| Uranyl Phosphite/Phosphate (B84403) Compounds | Uranyl nitrate, H₃PO₃, alkali-metal carbonates | Not specified | Hours to days | Phosphites form at shorter reaction times, while phosphates form at longer times. nih.gov |

| Gallium Phosphites (A[Ga(HPO₃)₂]) | Ga₂O₃, H₃PO₃, A₂CO₃ (A=K, Rb) or (NH₄)₂CO₃ | 180 | 4 days | Mild hydrothermal conditions produced high-quality single crystals. researchgate.net |

Influence of Precursors and Stoichiometry

The choice of precursors and their molar ratios is a fundamental aspect of controlling the composition and structure of the final product. The reactivity of the starting materials and their stoichiometry directly impact the reaction pathways and the resulting crystalline phases.

In the synthesis of potassium phosphatoantimonate, the source of antimony (e.g., Sb₂O₃ vs. SbCl₃) influenced the reaction's progress, with SbCl₃ being more active. acs.org The initial Sb/P molar ratio was also found to be a dominating factor in the synthesis. acs.org Similarly, in the production of mesoporous chromium phosphates via a solid-state reaction at low temperature, a mesophase was formed only at atomic ratios of P/Cr ≥ 1.8. rsc.org

The synthesis of lanthanide orthophosphate nanowires demonstrated that the choice of lanthanide precursor dictates the crystal structure of the resulting LnPO₄ compound, with a structural change observed as the ionic radius of the lanthanide decreases. acs.org

The following table details the influence of precursors and stoichiometry on the synthesis of various hydrogen phosphite-containing compounds.

| Target Compound | Precursors | Stoichiometric Ratio (if specified) | Observations on Influence |

| Potassium Phosphatoantimonate | Sb₂O₃, SbCl₃, K₂H₂Sb₂O₇·4H₂O, or Sb₂O₅·4H₂O; H₃PO₄ or potassium phosphates | Sb/P ratio is a dominating factor | SbCl₃ was a more active precursor than Sb₂O₃. acs.org |

| Mesoporous Chromium Phosphates | CrCl₃·6H₂O, NaH₂PO₄·2H₂O | P/Cr ≥ 1.8 | Mesophase formation is dependent on the P/Cr ratio. rsc.orgpurdue.edu |

| Lanthanide Orthophosphates | Lanthanide chlorides, Na₃PO₄·12H₂O, H₃PO₄ | Not specified | The specific lanthanide ion determines the crystal structure (hexagonal vs. tetragonal). acs.org |

| Uranyl Phosphite/Phosphate | Uranyl nitrate, phosphorous acid, cesium carbonate | Varied | The ratio of reactants influences the formation of different uranium phosphite and phosphate phases. acs.orgnih.gov |

Role of pH and Temperature Gradients

The pH of the reaction medium and the temperature profile during hydrothermal synthesis are critical parameters that can direct the formation of specific crystalline phases and morphologies. The solubility of precursors and the stability of intermediate species are often highly dependent on pH and temperature.

In the hydrothermal synthesis of uranyl compounds, the starting pH and reaction duration were identified as key factors in controlling the product, with the reduction of uranium from U(VI) to U(IV) occurring more readily at lower pH. nih.govmdpi.com Similarly, in the formation of other uranyl phosphite and phosphate compounds, higher pH conditions were found to lead to the isolation of transitional, disordered phases. acs.orgnih.gov

The synthesis of hydroxyapatite powders demonstrated that pH is a highly influential variable affecting the yield, crystallinity, and crystal size. plos.org Alkaline conditions tended to produce spherical crystals, while acidic conditions resulted in needle-like nanoparticles. plos.org Temperature also plays a significant role; for instance, in the synthesis of struvite, pure crystals were formed at 60°C, while at higher temperatures (80-120°C), it transformed into dittmarite. undip.ac.id

The table below illustrates the role of pH and temperature in the hydrothermal synthesis of hydrogen phosphite-containing materials.

| Material | pH Range/Value | Temperature (°C) | Effect of pH and Temperature |

| Uranyl Phosphite/Phosphate | Low vs. High | Not specified | Lower pH facilitates the reduction of U(VI) to U(IV). Higher pH leads to disordered phases. nih.govacs.orgnih.govmdpi.com |

| Hydroxyapatite (HAp) | 4, 7, 10 | 90-200 | pH is the most influential variable on yield, crystallinity, and crystal size. Higher temperature increases crystallinity. plos.org |

| Struvite | 7-10 | 60, 80, 120 | Pure struvite forms at 60°C. At 80-120°C, it transforms to dittmarite. undip.ac.id |

| Potassium Phosphatoantimonate | ~12 | 160 | High pH can promote crystallization at lower temperatures. acs.org |

| Calcium Phosphate | 7 | Not specified | pH of 7 resulted in the best luminescence properties. Morphology changed with increasing pH. bohrium.com |

Solid-State Reaction Pathways

Solid-state reactions, which involve the reaction of solid reactants at elevated temperatures, represent an alternative route to hydrogen phosphite-containing compounds. These methods can be advantageous for producing materials that are not stable in aqueous environments or for large-scale production.

Low-Temperature Synthesis Techniques

While many solid-state reactions require high temperatures, there is a growing interest in developing low-temperature techniques to access metastable phases and nanomaterials with high surface areas. These methods are often more energy-efficient and can prevent the decomposition of thermally sensitive compounds.

A notable example is the synthesis of mesoporous chromium phosphates via a solid-state reaction at a low temperature of 353 K (80°C) without the use of a solvent. rsc.org This approach utilized a surfactant template to create a structured mesoporous material. Another facile method operating at moderate temperatures (300–500 °C) involves the use of a hypophosphite salt melt, which acts as a reducing agent, to synthesize low-valent transition metal phosphates. rsc.org

The table below provides examples of low-temperature solid-state synthesis of phosphite-related compounds.

| Compound/Material | Precursors | Temperature (°C) | Key Features of the Method |

| Mesoporous Chromium Phosphates | CrCl₃·6H₂O, NaH₂PO₄·2H₂O, CTAB | 80 | Low-temperature, solvent-free synthesis using a surfactant template. rsc.orgpurdue.edu |

| Low-Valent Transition Metal Phosphates | Transition metal oxides, hypophosphite salt | 300-500 | Reductive salt melt synthesis enabling access to low oxidation states. rsc.org |

| Yavapaiite-type Phosphates | BaCO₃, Sb₂O₃, Sc₂O₃/Yb₂O₃, (NH₄)₂HPO₄ | 800-950 | Conventional high-temperature solid-state reaction. researchgate.net |

Solvent-Free Methods

Solvent-free synthesis methods are gaining traction as environmentally friendly alternatives to traditional solvent-based routes. These "green chemistry" approaches minimize waste and can sometimes offer unique reaction pathways and products. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique.

A sustainable, solvent-free mechanochemical method has been developed to produce phosphite (HPO₃²⁻) by reacting condensed phosphates (e.g., sodium trimetaphosphate, sodium pyrophosphate) with potassium hydride. acs.org This process bypasses the need for hazardous intermediates like white phosphorus. acs.org Solvent-free synthesis has also been employed to create novel cobalt phosphite-oxalates, with the resulting compounds exhibiting interesting structural features and properties like proton conductivity. rsc.org

The following table highlights examples of solvent-free synthesis methods for hydrogen phosphite and related compounds.

| Product | Precursors | Method | Key Advantages |

| Phosphite (HPO₃²⁻) | Condensed phosphates (e.g., Na₃P₃O₉, Na₄P₂O₇), Potassium hydride | Mechanochemistry (Ball Milling) | Sustainable, solvent-free, bypasses hazardous intermediates. acs.org |

| Cobalt Phosphite-Oxalates | Co(OAc)₂·4H₂O, H₃PO₃, H₂C₂O₄·2H₂O, 1,4-bis(3-aminopropyl)piperazine | Solid-state grinding and heating | Solvent-free synthesis yielding novel 1D and 2D structures. rsc.org |

| β-Hydroxyphosphonates | Epoxides, Triethyl phosphite, ZnCl₂ | Solvent-free reaction | Simple, efficient, regioselective, and high-yielding under mild conditions. researchgate.net |

| α-Hydroxyphosphonates | Aldehydes/Ketones, Trialkyl phosphites | Solvent- and catalyst-free under ultrasonic irradiation | An efficient and environmentally friendly method. mdpi.com |

Mechanochemical Activation

Mechanochemical activation has emerged as a sustainable and efficient route for the synthesis of hydrogen phosphite-containing compounds. This solvent-free approach utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors.

A notable application of this method is in the production of phosphite from condensed phosphates. acs.orgresearchgate.net By milling condensed phosphates like sodium trimetaphosphate, sodium triphosphate, or sodium pyrophosphate with a hydride source such as potassium hydride, phosphite can be generated in significant yields. acs.orgresearchgate.net This process circumvents the need for the high-energy, environmentally hazardous P4 intermediate common in traditional methods. acs.org Research has shown that factors like the ratio of reactants and milling time can be optimized to maximize phosphite yield and selectivity. acs.orgresearchgate.net For instance, the reduction of sodium pyrophosphate with potassium hydride has been shown to exclusively form the P-H bond of phosphite through hydride phosphorylation. acs.org

Mechanochemical activation is also employed in the synthesis of complex metal phosphates and phosphonates. tandfonline.commdpi.comnih.govnih.govacs.org High-power ball mill activation of a mixture of hydrated zirconium and lanthanum salts with ammonium (B1175870) phosphate, followed by hydrothermal treatment, has been shown to yield highly dispersed crystalline framework ammonium zirconium phosphates. tandfonline.com This method can generate nuclei of the desired phase under the high-pressure conditions of milling, which then act as templates for crystallization. tandfonline.com Similarly, boron-substituted tricalcium phosphate has been synthesized via mechanochemical activation of raw precursors, leading to materials with potential applications in bone tissue engineering. mdpi.comnih.gov In situ monitoring techniques, such as synchrotron-based X-ray diffraction, have been used to study the reaction pathways during the mechanochemical synthesis of hydrogen-bonded metal phosphonates, revealing direct conversion from starting materials to the final product. nih.gov

| Phosphate Source | Hydride Source | Optimized Yield (%) | Reference |

| Sodium Trimetaphosphate | Potassium Hydride | 44 | acs.org |

| Sodium Triphosphate | Potassium Hydride | 58 | acs.org |

| Sodium Pyrophosphate | Potassium Hydride | 44 | acs.org |

| Sodium Fluorophosphate | Potassium Hydride | 84 | acs.org |

| Sodium Polyphosphate | Potassium Hydride | 55 | acs.org |

Solution-Phase Synthetic Strategies

Solution-phase methods offer a high degree of control over the composition, purity, and morphology of hydrogen phosphite-containing compounds. These strategies are widely used for the synthesis of a variety of materials, from simple salts to complex organometallic compounds.

Precipitation and Crystallization Processes

Precipitation and crystallization from aqueous or non-aqueous solutions are fundamental techniques for isolating hydrogen phosphite compounds. The reaction of metal carbonates, such as those of rubidium, cesium, or thallium, with phosphorous acid in solution leads to the formation of crystalline acid phosphites like RbH2PO3, CsH2PO3, and TlH2PO3. researchgate.net Similarly, calcium hydrogen phosphite (CaHPO3) has been synthesized via hydrothermal methods, resulting in a chiral crystal structure. iucr.org

The purification of phosphonic acids, which are closely related to hydrogen phosphites, often relies on crystallization and precipitation. beilstein-journals.orgnih.gov Due to their high polarity, purification can be challenging, but methods like salt formation and subsequent precipitation can be effective. researchgate.net For example, forming a triethylammonium (B8662869) salt of a phosphonate (B1237965) allows it to be dissolved in an organic solvent, from which the sodium salt can be precipitated by adding a sodium iodide solution. researchgate.net The pH of the solution is a critical parameter in the crystallization of these compounds, as demonstrated by the crystallization of sodium salts of bisphosphonates at a pH of around 3.5. researchgate.net

Ligand-Assisted Synthesis

In ligand-assisted synthesis, organic ligands are used to direct the formation of specific structures and to stabilize the resulting metal-phosphite complexes. This approach is particularly important in the field of coordination chemistry and catalysis.

The synthesis of iridium triaryl phosphite complexes, for instance, involves the reaction of iridium precursors with triaryl phosphite ligands in solution. rsc.org These reactions can lead to the formation of complexes where the phosphite ligand is coordinated to the metal center. rsc.org Furthermore, these coordinated ligands can undergo intramolecular reactions, such as the cleavage of C-H bonds, leading to the formation of new metal-carbon bonds. rsc.org

Phosphite-containing ligands have also been developed for applications in asymmetric catalysis. acs.org For example, phosphite-phosphine ligands have been synthesized and used in rhodium-catalyzed hydrogenation reactions, achieving high enantioselectivities. acs.org The design of these ligands often involves incorporating chiral backbones to induce stereoselectivity in the catalytic transformation. acs.org The synthesis of such ligands can be modular, allowing for the systematic variation of their steric and electronic properties to optimize catalytic performance. acs.orgnih.gov

Fabrication of Nanostructured Materials Incorporating Hydrogen Phosphite

The incorporation of hydrogen phosphite into nanostructured materials opens up possibilities for new applications in areas such as catalysis, adsorption, and energy storage. diva-portal.orgcsuohio.edu Various strategies have been developed to control the size, shape, and assembly of these nanomaterials.

Templated Synthesis

Templated synthesis utilizes a pre-existing structure (a template) to direct the formation of the desired nanostructure. This can involve either hard templates (e.g., porous membranes) or soft templates (e.g., surfactant micelles).

A notable example is the synthesis of nanostructured zinc phosphite using cetyltrimethylammonium (CTA+) cations as a template. acs.orgnih.gov In this hydro(solvo)thermal method, the long carbon tails of the CTA+ surfactant molecules organize to form a lamellar liquid-crystalline structure, which then templates the formation of 2D inorganic sheets of zinc phosphite. acs.orgnih.gov This results in a material with a large interlayer spacing. acs.orgnih.gov Similarly, alkyl phosphates have been used as in-situ templates for the synthesis of nanostructured hydroxyapatite, where the alkyl phosphate acts as both the phosphorus source and the structure-directing agent. psu.edu The morphology of the resulting nanostructure can be controlled by the choice of the alkyl phosphate. psu.edu

Self-Assembly Processes

Self-assembly is a bottom-up approach where molecules or nanoparticles spontaneously organize into ordered structures driven by non-covalent interactions such as hydrogen bonding and π-π stacking.

Phosphonic acids, which contain the same functional group as hydrogen phosphite, are known to self-assemble into various hydrogen-bonded motifs. mdpi.com In solution, tert-butylphosphonic acid has been shown to form highly symmetric cage-like tetramers held together by eight hydrogen bonds. mdpi.com The ability of phosphonic acids to form these extended hydrogen-bonded networks is crucial for their use in creating self-assembled monolayers (SAMs) on various surfaces. mdpi.com The self-assembly of 1-pyrylphosphonic acid has been exploited to create two-dimensional supramolecular structures through a combination of strong hydrogen bonding and π-π stacking. acs.org These structures can be deposited as polycrystalline films on solid supports. acs.org

Structural Elucidation and Crystallographic Investigations of Hydrogen Phosphite Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of the atomic arrangement within a crystalline solid. This technique allows for the unambiguous elucidation of unit cell parameters, space group symmetry, and the intricate details of crystal packing and intermolecular interactions.

The analysis of single-crystal X-ray diffraction data provides the fundamental crystallographic parameters of a compound. These include the dimensions of the unit cell (the smallest repeating unit of a crystal) and the space group, which describes the symmetry elements present in the crystal structure. A variety of hydrogen phosphite (B83602) compounds have been characterized using this method, revealing a range of crystal systems and space groups.

For instance, the synthesis and single-crystal X-ray diffraction analysis of several alkali metal and thallium(I) hydrogen phosphites have provided detailed structural information. researchgate.net The crystallographic data for rubidium hydrogen phosphite (RbH₂PO₃), cesium hydrogen phosphite (CsH₂PO₃), and thallium hydrogen phosphite (TlH₂PO₃) highlight the influence of the cation on the resulting crystal structure. researchgate.net Similarly, a novel hybrid phosphite, (C₄N₂H₁₄)[Co(H₂PO₃)₄]·2H₂O, was found to crystallize in the triclinic space group P-1. researchgate.net Another example, butane-1,4-diamine zinc(II) hydrogen phosphite, crystallizes in the monoclinic space group P2₁/c. iucr.org The compound CaHPO₃ crystallizes in the chiral space group P4₃2₁2. nih.gov

Table 1: Crystallographic Data for Selected Hydrogen Phosphite Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Rubidium Hydrogen Phosphite | RbH₂PO₃ | Monoclinic | P2₁/c | 7.530(2) | 8.634(2) | 12.426(2) | 90 | 102.46(3) | 90 | 788.8(3) | 8 | researchgate.net |

| Cesium Hydrogen Phosphite | CsH₂PO₃ | Monoclinic | P2₁/c | 7.930(2) | 8.929(2) | 13.163(3) | 90 | 104.84(3) | 90 | 900.9(4) | 8 | researchgate.net |

| Thallium Hydrogen Phosphite | TlH₂PO₃ | Orthorhombic | Pna2₁ | 6.603(1) | 6.785(1) | 8.836(2) | 90 | 90 | 90 | 395.9(1) | 4 | researchgate.net |

| (C₄N₂H₁₄)[Co(H₂PO₃)₄]·2H₂O | (C₄N₂H₁₄)[Co(H₂PO₃)₄]·2H₂O | Triclinic | P-1 | 5.4814(3) | 7.5515(4) | 10.8548(6) | 88.001(4) | 88.707(5) | 85.126(5) | 447.33(4) | - | researchgate.net |

| Butane-1,4-diamine zinc(II) hydrogen phosphite | (C₄H₁₂N₂)₀.₅[ZnHPO₃] | Monoclinic | P2₁/c | 8.4713(4) | 8.2489(4) | 8.0805(4) | 90 | 96.093(1) | 90 | - | - | iucr.org |

| Calcium Hydrogen Phosphite | CaHPO₃ | Tetragonal | P4₃2₁2 | - | - | - | - | - | - | - | - | nih.gov |

| (S)-2-Methyl piperizinium hydrogen phosphite monohydrate | C₅H₁₄N₂·HPO₃·H₂O | Orthorhombic | P2₁2₁2₁ | 8.564(5) | 9.593(6) | 11.607(6) | 90 | 90 | 90 | 953.6(9) | 4 | mdpi.com |

| (R,S)-2-Methyl piperizinium hydrogen phosphite hydrate | C₅H₁₉.₄₇N₂O₅.₂₄P | Trigonal | R-3 | 31.075(2) | 31.075(2) | 6.1875(4) | 90 | 90 | 120 | 5174.5(6) | 18 | mdpi.com |

A defining feature of hydrogen phosphite compounds is the prevalence of hydrogen bonds, which play a crucial role in the stabilization of their crystal structures. nih.gov These interactions can occur between the hydrogen phosphite anions, between the anions and cations, and with any co-crystallized water molecules. mdpi.com In many structures, the [HPO₃]²⁻ tetrahedra are linked via hydrogen bonds to form chains, layers, or more complex three-dimensional frameworks. researchgate.netiucr.org

For example, in rubidium, cesium, and thallium hydrogen phosphites, the PHO₃ tetrahedra are joined by hydrogen bonds into infinite zigzag-like chains. researchgate.net These chains then form layers that alternate with layers of the metal cations. researchgate.net The nature of these anionic chains can vary, being wavelike in the rubidium and cesium compounds and planar in the thallium analogue. researchgate.net In cytosinium dihydrogen phosphite, strong N-H···O hydrogen bonds are responsible for the cohesion between the organic and inorganic layers. nih.gov The anionic subnetwork is constructed through strong hydrogen bonds, while the organic cations are linked to the phosphite layers by weaker hydrogen bonds, creating a two-dimensional network. nih.gov In hydrated phosphite salts, water molecules are integral to the hydrogen-bonding network, stabilizing the crystal lattice. mdpi.com

Single-crystal X-ray diffraction allows for the precise determination of the coordination environment of each atom in the crystal structure. In hydrogen phosphite compounds, the phosphorus atom is typically found in a pseudo-tetrahedral geometry, with bonds to three oxygen atoms and one hydrogen atom. nih.govmdpi.com The P-O bond lengths and O-P-O bond angles can be distorted depending on the coordination to the cations and the hydrogen bonding interactions. nih.gov

The coordination environment of the associated cations is highly variable and depends on the specific cation. For instance, in CaHPO₃, the calcium cation is in a distorted mono-capped trigonal prismatic coordination environment, coordinated to seven oxygen atoms from the phosphite anions. nih.goviucr.org In Al₂(HPO₃)₃ and Ga₂(HPO₃)₃, the metal ions are in very distorted MO₆ octahedra which share faces to form dimeric M₂O₉ units. iucr.org In a chiral cobalt(II) phosphite framework, the Co²⁺ ions are coordinated by four oxygen atoms from four HPO₃²⁻ ligands in a tetrahedral geometry. frontiersin.org

Analysis of Crystal Packing and Hydrogen Bonding Networks

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of crystalline materials. It is particularly useful for phase identification, assessing sample purity, and, through methods like Rietveld refinement, for determining and refining crystal structures.

PXRD is a routine and essential tool for confirming the identity of a synthesized crystalline compound and for assessing its phase purity. The diffraction pattern of a sample is a fingerprint that can be compared to databases of known materials or to a calculated pattern from a single-crystal structure determination. For instance, the synthesis of various vanadyl hydrogen phosphite hydrates was confirmed by PXRD, which showed that the diffraction patterns could be indexed to VOHPO₃·H₂O. acs.orgacs.org Similarly, in the preparation of hydrogen phosphite aluminum, PXRD can be used to identify and quantify any unreacted starting materials or side products. google.com The comparison of the experimental powder pattern with a simulated pattern from single-crystal data is a common method to verify the bulk purity of a sample, as was done for a novel hybrid cobalt phosphite. researchgate.net

Rietveld refinement is a sophisticated analytical method applied to powder diffraction data to refine the crystal structure of a material. It involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. This technique is particularly valuable when single crystals of sufficient size or quality for single-crystal diffraction are not available.

Rietveld refinement has been successfully employed to characterize several hydrogen phosphite compounds. For example, the crystal structures of Al₂(HPO₃)₃ and Ga₂(HPO₃)₃ were refined using this method. iucr.org In another study, the structure of a new titanium(III) phosphite, Ti₂(HPO₃)₃, was solved and refined using Rietveld analysis of powder X-ray diffraction data, confirming it crystallizes in the hexagonal P6₃/m space group. doi.org The refinement of synchrotron XRD data for LiV(HPO₃)₂ confirmed its previously reported unit cell parameters and provided detailed structural information, including atomic coordinates and bond lengths. researchgate.netrsc.org The quality of the refinement is assessed by reliability factors (R-factors), such as Rₚ and Rwp, which indicate the goodness of fit between the observed and calculated patterns. doi.org

Phase Identification and Purity Assessment

Electron Diffraction and Microscopy Techniques for Microstructural Analysis

The microstructural analysis of hydrogen phosphite compounds, and more broadly, metal phosphates, significantly benefits from the application of electron diffraction and microscopy techniques. These methods are particularly powerful for characterizing the structure of materials at the nanoscale, including perfect crystals and defect structures. nist.gov The advantages of electron diffraction over other techniques like X-ray or neutron diffraction stem from the extremely short wavelength of electrons, their strong scattering by atoms, and the capability to examine very small volumes of material. nist.gov

Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are instrumental in visualizing the morphology and structure of these compounds. For instance, TEM and SEM images have been used to characterize mesoporous zirconium oxophosphate materials, revealing details about their pore structures. mdpi.com In the study of mesostructured transition metal phosphates, TEM images have shown the local ordering of channel structures, which are identified as disclination effects similar to those in liquid crystal systems. mdpi.com

A significant advancement in electron diffraction is its ability to locate hydrogen atoms. cnrs.fr This is a challenging task due to their small scattering power. nih.gov However, a dynamical refinement approach to precession electron diffraction tomography data has successfully localized hydrogen atoms in both organic and inorganic nanocrystalline materials, such as a framework cobalt aluminophosphate. cnrs.frnih.gov This capability is crucial for understanding the morphology of molecules, weak intermolecular interactions, and the dimensions of cavities in porous materials. cnrs.fr The ability to pinpoint hydrogen positions demonstrates that detailed structures of compounds forming only very small crystals can now be resolved. cnrs.fr

Furthermore, aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) has been combined with other techniques to investigate antisite defects in ordered metal phosphates like LiMnPO₄ and LiFePO₄. aps.orgnih.gov This approach has revealed distinct configurations of these point defects, which is a notable structural aspect given the compositional similarity and identical crystal structure of the two compounds. aps.orgnih.gov

The following table provides an overview of the application of these techniques in the analysis of related phosphate (B84403) compounds.

| Technique | Application | Compound Type | Key Findings |

| TEM/SEM | Morphology and Pore Structure Analysis | Mesoporous Zirconium Oxophosphate | Revealed ordered pore structures and disclination effects. mdpi.com |

| Electron Diffraction (with dynamical refinement) | Localization of Hydrogen Atoms | Cobalt Aluminophosphate (inorganic framework) | Successfully determined the positions of hydrogen atoms in nanocrystals. cnrs.frnih.gov |

| HAADF-STEM | Analysis of Point Defects | LiMnPO₄, LiFePO₄ (ordered metal phosphates) | Identified distinct configurations of antisite exchange defects. aps.orgnih.gov |

Polymorphism and Phase Transitions in Hydrogen Phosphite Compounds

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a documented phenomenon in hydrogen phosphite and related compounds. These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. Phase transitions between these polymorphic forms can be induced by changes in temperature or pressure.

A notable example is found in trivalent metal hypophosphites with the general formula M(H₂PO₂)₃, where M can be Vanadium (V), Aluminum (Al), or Gallium (Ga). nih.gov These compounds adopt a structure related to Rhenium trioxide (ReO₃) and each displays two structural polymorphs. nih.govosti.gov High-pressure synchrotron X-ray studies on Ga(H₂PO₂)₃ have revealed a pressure-driven phase transition. nih.govosti.gov

Similarly, alkali metal hydrogen phosphites (MH(PO₃H) where M = Na⁺, K⁺, Rb⁺, Cs⁺, NH₄⁺) exhibit superprotonic conductivity following a phase transition at temperatures between 120°C and 190°C for their monoclinic forms. researchgate.net However, the orthorhombic form of LiH(PO₃H) does not show such a transition. researchgate.net Thermal analysis of LiH₂PO₃ identified an endothermic peak at 195°C, which was attributed to a structural phase transition. researchgate.net

The study of triphenyl phosphite (TPP) has revealed complex polymorphic and polyamorphic behavior. TPP is known to undergo a liquid-liquid first-order phase transition, transforming from a supercooled liquid (amorphous phase aI) to a second amorphous phase (aII) between 215 K and 230 K. rsc.org At higher temperatures, the aII phase can transform into a crystalline state. rsc.org Investigations have identified two distinct crystalline phases, crystal I (a stable equilibrium polymorph) and crystal II (a metastable polymorph), which can be distinguished by their thermal conductivities. The melting point of the metastable crystal is approximately 291.6 K, while the stable phase melts at around 299.1 K. A new monoclinic polymorph of TPP has also been identified, with its crystallization being influenced by solvent polarity and cooling method. rsc.org

The following table summarizes the phase transition data for several hydrogen phosphite and related compounds.

| Compound | Transition Type | Transition Temperature/Pressure | Notes |

| Ga(H₂PO₂)₃ | Pressure-driven phase transition | High pressure | Exhibits two structural polymorphs. nih.govosti.gov |

| NaH(PO₃H), KH(PO₃H), RbH(PO₃H), CsH(PO₃H), NH₄H(PO₃H) | Superprotonic phase transition | 120 - 190 °C | Occurs in the monoclinic forms. researchgate.net |

| LiH₂PO₃ | Structural phase transition | 195 °C | Identified by an endothermic peak. researchgate.net |

| Triphenyl Phosphite (TPP) | Liquid-liquid phase transition (aI to aII) | 215 - 230 K | Transition from a supercooled liquid to a second amorphous phase. rsc.org |

| Triphenyl Phosphite (TPP) | Melting of metastable crystal (Crystal II) | ~291.6 K | |

| Triphenyl Phosphite (TPP) | Melting of stable crystal (Crystal I) | ~299.1 K | |

| Fe₃(PO₃OH)₄(H₂O)₄ | Monoclinic isostructural phase transition | ~213 K | Unit cell volume doubles in the low-temperature phase. nih.gov |

Spectroscopic Characterization Techniques for Hydrogen Phosphite Species

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural arrangement of hydrogen phosphite (B83602) species. cdnsciencepub.comscribd.com These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their natural modes of vibration.

Assignment of P-H and P-O Stretching/Bending Modes

The vibrational spectrum of the hydrogen phosphite anion is characterized by distinct bands corresponding to the stretching and bending of its P-H and P-O bonds. The P-H stretching vibration is particularly noteworthy as it gives rise to a strong and sharp absorption band in a region of the infrared spectrum that is often free from other interfering absorptions, typically between 2300 and 2450 cm⁻¹. This feature serves as a definitive marker for the presence of the HPO₃²⁻ ion.

The P-O stretching vibrations are also prominent and are typically observed in the region of 900 to 1200 cm⁻¹. The exact frequencies can be influenced by factors such as the cation present in the salt and the crystal structure. Bending modes for the O-P-O and O-P-H groups occur at lower frequencies, generally below 600 cm⁻¹.

A representative assignment of the fundamental vibrations for the hydrogen phosphite anion is provided in the table below. It is important to note that these values can vary between different compounds due to the influence of the crystalline environment and intermolecular interactions. rsc.orgresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| P-H Stretch | 2300 - 2450 |

| P-O Symmetric Stretch | 980 - 1050 |

| P-O Asymmetric Stretch | 1050 - 1150 |

| O-P-H Bending | ~1100 |

| O-P-O Bending | 400 - 600 |

Probing Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to the intermolecular forces within a crystal lattice, such as hydrogen bonding and dipole-dipole interactions. cdnsciencepub.com In the context of hydrogen phosphite compounds, changes in the frequency and bandwidth of the P-H and P-O vibrational modes can provide valuable information about these interactions. For instance, the formation of hydrogen bonds involving the oxygen atoms of the phosphite group can lead to a shift in the P-O stretching frequencies. Similarly, the environment surrounding the P-H bond can influence its characteristic stretching frequency. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing hydrogen phosphite species, offering precise information about the local chemical environment of both the phosphorus and hydrogen nuclei. acs.org

³¹P NMR for Phosphorus Environment Analysis

Furthermore, the coupling of the ³¹P nucleus with the directly attached ¹H nucleus provides a distinct splitting pattern in the NMR spectrum, further confirming the presence of the P-H bond. This one-bond coupling constant (¹J(P,H)) is typically large, on the order of several hundred Hertz. huji.ac.il

| Parameter | Typical Value |

| ³¹P Chemical Shift (δ) | Varies with cation and solvent |

| ¹J(P,H) Coupling Constant | ~600 - 700 Hz |

¹H NMR for P-H Bonding Confirmation

¹H NMR spectroscopy complements ³¹P NMR by directly observing the proton of the P-H bond. The proton signal appears as a doublet due to coupling with the ³¹P nucleus. tandfonline.comresearchgate.net The magnitude of the splitting is equal to the ¹J(P,H) coupling constant observed in the ³¹P spectrum. This reciprocal observation in both the ³¹P and ¹H NMR spectra provides unambiguous evidence for the existence of a direct P-H bond. tandfonline.comresearchgate.netrsc.org The chemical shift of the P-H proton can be influenced by its local environment, including any hydrogen bonding interactions.

Mössbauer Spectroscopy for Metal-Hydrogen Phosphite Interactions (e.g., Iron Phosphites)

Mössbauer spectroscopy is a highly specialized technique that is particularly useful for studying compounds containing specific isotopes, most notably ⁵⁷Fe. This makes it an ideal tool for investigating the interactions between iron and the hydrogen phosphite ligand in iron phosphite compounds. mst.eduresearchgate.netresearchgate.net

This technique provides detailed information about the electronic environment of the iron nucleus, including its oxidation state, spin state, and the nature of the chemical bonding with its surrounding ligands. uliege.be In the context of iron phosphites, Mössbauer spectroscopy can distinguish between different iron sites within a crystal structure and provide insights into the magnetic properties of the material. aps.org For example, the isomer shift and quadrupole splitting parameters obtained from a Mössbauer spectrum can reveal whether the iron is present as Fe(II) or Fe(III) and can characterize the symmetry of the local coordination environment. researchgate.netuliege.be This information is crucial for understanding the structure-property relationships in these materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to analyze the surface of materials. wikipedia.org It can identify the elemental composition, chemical state, and electronic state of the elements within the top 5-10 nanometers of a sample. wikipedia.org This technique is particularly valuable for studying phosphorus compounds like hydrogen phosphite, as it can provide detailed information about the phosphorus and oxygen environments. wikipedia.orgresearchgate.net

XPS operates on the principle of the photoelectric effect. When a material is irradiated with a beam of X-rays, electrons are ejected from the surface. wikipedia.org By measuring the kinetic energy of these ejected electrons, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. wikipedia.org

In the context of hydrogen phosphite species, XPS is instrumental in determining the oxidation states of phosphorus and oxygen. The binding energy of the phosphorus 2p (P 2p) and oxygen 1s (O 1s) core levels are of particular interest. For instance, the P 2p binding energy can distinguish between phosphite (PO3) and phosphate (B84403) (PO4) species. unisa.edu.au Studies have shown that the P 2p binding energy for phosphites is typically lower than that for phosphates due to the lower oxidation state of phosphorus in the former. unisa.edu.au

Similarly, the O 1s spectrum can provide insights into the different types of oxygen bonding present in the sample. thermofisher.com For example, it can differentiate between oxygen atoms in a P-O-H group, a P=O double bond, or in adsorbed water molecules. researchgate.netmdpi.com However, the interpretation of O 1s spectra can be complex due to the small differences in binding energies for various oxygen species and the potential for overlapping peaks. thermofisher.com

Research findings have demonstrated the utility of XPS in characterizing phosphite-containing materials. For example, in studies of electroless deposited Ni-P films, XPS has been used to identify the presence of nickel phosphide (B1233454) and to observe changes in the P 2p binding energy upon annealing, indicating the formation of phosphorus oxides. scirp.org In another study, XPS was used to investigate the reaction of trimethyl phosphite on an iron surface, confirming dissociative chemisorption and the formation of iron phosphide at elevated temperatures. rsc.org

The data obtained from XPS analysis is typically presented in the form of spectra, showing the intensity of photoemitted electrons as a function of their binding energy. By fitting these spectra with known reference peaks, the elemental composition and the relative proportions of different chemical states can be quantified.

Interactive Data Table: P 2p Binding Energies for Phosphorus Compounds

This table presents typical P 2p binding energies for various phosphorus-containing chemical states, which are used as references in the analysis of XPS spectra for hydrogen phosphite and related compounds.

| Chemical State | P 2p Binding Energy (eV) |

| Metal Phosphide | ~128.5 |

| Elemental Phosphorus (red) | 130.1 ± 0.3 |

| Triisopropyl phosphite (PO3) | 132.9 |

| Metal Phosphate (PO4) | ~133 |

| Glycerol phosphate (PO4) | 133.3 |

| Sodium tripolyphosphate (PO4) | 133.5 |

| Sodium hexametaphosphate (PO4) | 134.0 |

Data sourced from various studies and databases for comparative purposes. unisa.edu.authermofisher.comxpsdatabase.net

Interactive Data Table: O 1s Binding Energies for Oxygen-Containing Species

This table shows characteristic O 1s binding energies for different oxygen environments. These values are crucial for deconvoluting the complex O 1s spectra often observed in studies of hydrogen phosphite.

| Chemical State | O 1s Binding Energy (eV) |

| Metal Oxides | 529–530 |

| Hydroxyl Groups (e.g., in Ni(OH)2) | ~531 |

| Organic C=O | 531.5–532 |

| Metal Carbonates | 531.5–532 |

| Adsorbed Water | ~532.0 - 533.5 |

| Silicon Dioxide (SiO2) | 532.5 - 532.9 |

| Organic C-O | ~533 |

Data compiled from multiple sources to provide a general reference for O 1s peak identification. thermofisher.commdpi.comscirp.orgxpsdatabase.net

Theoretical and Computational Studies on the Hydrogen Phosphite Anion and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of the hydrogen phosphite (B83602) anion, [HPO3]2-, also known as dioxophosphate(2-). This computational method allows for detailed analysis of its geometric and electronic characteristics, vibrational properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the optimized geometry of the hydrogen phosphite anion. These studies consistently show a tetrahedral arrangement around the central phosphorus atom. researchgate.net The anion possesses a distinct P-H bond, which is a key feature of its structure and reactivity. researchgate.net

The electronic structure of [HPO3]2- has been analyzed through DFT, revealing insights into its bonding and charge distribution. The P-O bonds are found to be shorter than Se-O bonds in analogous selenite (B80905) compounds, a factor that influences the structure of materials containing these anions. researchgate.net Charge density calculations indicate a slight negative charge on the hydrogen atom, suggesting a weak Pδ+-Hδ– polarization. researchgate.net This finding is consistent across various inorganic compounds containing the (HPO3)2– anion. researchgate.net Natural Bond Orbital (NBO) analysis has been employed to understand charge transfer and stabilization interactions within structures containing the hydrogen phosphite anion. colab.ws

Table 1: Comparison of Calculated Bond Lengths and Atomic Charges for [HPO3]2- and Related Anions

| Species | Bond | Bond Length (Å) | Atom | Calculated Charge | Source |

|---|---|---|---|---|---|

| Fe2(HPO3)3 | P–O | 1.513–1.540 | H | -0.024 | researchgate.net |

| Fe–O | 2.007 | - | - | ||

| Sc2(HPO3)3 | - | - | H | -0.068 | researchgate.net |

| - | - | - | - | ||

| Fe2(SeO3)3 | Se–O | 1.676–1.722 | - | - | researchgate.net |

| Fe–O | 2.015 | - | - |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods, particularly DFT, are used to predict the vibrational frequencies of the hydrogen phosphite anion, which are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netacs.org These calculations help in assigning the observed vibrational bands to specific molecular motions, such as P-H and P-O stretching and bending modes. researchgate.netfrontiersin.org The P-H stretching frequency is a characteristic feature, often observed around 2360-2467 cm⁻¹. frontiersin.orgnih.gov The accuracy of these predictions can be enhanced by applying scaling factors to the calculated harmonic frequencies to better match experimental anharmonic values. nih.govtu-braunschweig.de Potential Energy Distribution (PED) analysis is often used in conjunction with DFT calculations to provide a complete assignment of the vibrational modes. colab.wsresearchgate.net

Table 2: Predicted Vibrational Frequencies for Hydrogen Phosphite and Related Species

| Species/System | Vibrational Mode | Calculated Frequency (cm⁻¹) | Method | Source |

|---|---|---|---|---|

| HPO3(2-) adsorbed on Fe2NiP (001) surface (gas phase) | P–H stretch | 2437 | DFT | nih.gov |

| HPO3(2-) adsorbed on Fe2NiP (001) surface (PCM) | P–H stretch | 2467 | DFT | |

| Isolated H3PO3 (gas phase) | P–H stretch | 2443 | DFT | nih.gov |

| Isolated H3PO3 (PCM) | P–H stretch | 2454 | DFT |

Reaction Pathway and Transition State Analysis

DFT calculations are essential for elucidating the mechanisms of reactions involving the hydrogen phosphite anion. rsc.org By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states. rsc.orgscm.com For instance, in the hydrogenation of NAD+ catalyzed by certain iridium complexes, DFT studies have shown that the activation of the phosphite anion is a crucial step. rsc.orgrsc.org The calculations revealed a significant energy barrier for the generation of an intermediate where the phosphite anion is coordinated to the iridium center, indicating that this is a slow step in the reaction. rsc.org These theoretical investigations provide detailed insights into the energetics and molecular transformations that occur during chemical reactions. rsc.orgrsc.org

Table 3: Calculated Energy Barriers for Phosphite Activation

| Reaction Step | Intermediate/Transition State | ΔE‡ (kcal/mol) | ΔE₀ (kcal/mol) | Source |

|---|---|---|---|---|

| Pyridine detachment from catalyst | 1–TS₁ | 11.0 | - | rsc.org |

| Formation of pseudo-tricoordinated species | 1TP–OH | - | 0.3 | |

| Generation of phosphite-coordinated intermediate | - | 14.5 | 11.5 |

Adsorption Energy Calculations for Surface Interactions

The interaction of the hydrogen phosphite anion with various surfaces is a critical aspect of its chemistry, particularly in catalysis and geochemistry. DFT is the preferred method for calculating the adsorption energies of additives on surfaces. sci-hub.ru These calculations help in understanding the stability and nature of the adsorbed species. rsc.org For example, studies on the adsorption of phosphate (B84403) and sulfate (B86663) on iron (hydr)oxide surfaces have used DFT to determine adsorption energies and geometries. researchgate.net The adsorption energy of H atoms on uranium surfaces is found to decrease with the incorporation of aluminum, indicating a weaker interaction. mdpi.com This is attributed to changes in the electronic structure of the surface. mdpi.com Similarly, DFT calculations have been used to study hydrogen adsorption on platinum surfaces, revealing that hydrogen is more likely to be adsorbed on the FCC (100) than the FCC (111) surface. The adsorption of water on a schreibersite (Fe2NiP) surface has also been investigated, showing that the formation of HPO32- and HPO42- from the reaction with water is endergonic. nih.gov

Table 4: Calculated Adsorption and Reaction Energies on Various Surfaces

| System | Adsorbate/Product | Calculated Energy (kJ/mol) | Energy Type | Source |

|---|---|---|---|---|

| H₂PO₄⁻ on hydrated Fe oxide (low pH) | H₂PO₄⁻ | 94.4 | Adsorption Energy | researchgate.net |

| H₂PO₄⁻ on modified polyether sulfone | H₂PO₄⁻ | 22.5 | Adsorption Energy | |

| Water on Fe2NiP (110) surface | 110-HPO3 | +61.3 | Reaction Energy (ΔE) | nih.gov |

| Water on Fe2NiP (110) surface | 110-H3PO4 | +85.2 | Reaction Energy (ΔE) | |

| Water on Fe2NiP (110) surface in continuous water solvent | 110-HPO3 | +135.7 | Reaction Energy (ΔE) | nih.gov |

| Water on Fe2NiP (110) surface in continuous water solvent | 110-H3PO4 | +155.5 | Reaction Energy (ΔE) |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Modeling Solvation Effects and Environmental Influence

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational technique for studying chemical processes in complex environments, such as in solution or within biological systems. openmopac.netnumberanalytics.com In this hybrid approach, the chemically active region (e.g., the hydrogen phosphite anion and its immediate interacting partners) is treated with a high-level quantum mechanical (QM) method, while the surrounding environment (e.g., solvent molecules) is described using a more computationally efficient molecular mechanics (MM) force field. openmopac.netnih.gov

This methodology is particularly effective for modeling solvation effects, as it can capture the explicit interactions between the solute and individual solvent molecules, which is often crucial for accurately describing reaction energetics and mechanisms. nih.govmdpi.com For instance, QM/MM simulations have been employed to investigate the mechanism of phosphite dehydrogenase, an enzyme that catalyzes the oxidation of phosphite to phosphate. nih.gov These studies have provided insights into the protonation state of the phosphite substrate and the role of key amino acid residues and water molecules in the active site. nih.gov The results suggest that the active form of the substrate is the monoanionic phosphite. nih.gov

Furthermore, QM/MM methods allow for the calculation of free energy profiles along a reaction coordinate, providing a more complete picture of the reaction thermodynamics and kinetics in a condensed phase environment. nih.govacs.org The choice of the QM region, the MM force field, and the treatment of the boundary between the two regions are critical for the accuracy of QM/MM simulations. numberanalytics.comresearchgate.net

Investigation of Complex Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools to elucidate the intricate pathways of reactions involving the hydrogen phosphite anion (HPO₃²⁻). These methods allow for the detailed exploration of transition states, intermediates, and the energetic landscapes of reactions that are often difficult to characterize through experimental means alone.

Quantum mechanics/molecular mechanics (QM/MM) free energy simulations have been instrumental in examining the enzymatic mechanism of phosphite dehydrogenase (PTDH). nih.gov Studies have predicted a concerted but asynchronous dissociative mechanism for the oxidation of phosphite. nih.gov In this proposed pathway, hydride transfer from the phosphite substrate to the cofactor NAD⁺ precedes the nucleophilic attack by a water molecule. nih.gov Active site residues, particularly His292 and Arg237, play crucial roles, with His292 identified as the most probable general base that deprotonates the attacking water molecule. nih.gov

Density Functional Theory (DFT) calculations have been employed to understand the catalytic activation of phosphite in synthetic systems. For instance, in the hydrogenation of NAD⁺ catalyzed by Cp*Ir(pyridine-2-sulfonamidate) complexes, DFT studies revealed that the reaction proceeds through the generation of a coordinative vacancy, which then activates the phosphite anion to form a high-energy iridium-hydride intermediate. rsc.org These calculations highlighted the critical importance of hydrogen bonding interactions in the activation of the phosphite anion. rsc.org

Computational chemistry has also been used to investigate the mechanism of the Atherton–Todd reaction, where dialkyl phosphites are converted to various phosphorus compounds. beilstein-journals.orgbeilstein-journals.org Early Hartree-Fock level calculations on the reaction with dimethyl phosphite supported a mechanism involving the initial dealkylation of the phosphite by an amine, followed by the formation of a chlorophosphate intermediate. beilstein-journals.org These theoretical studies are essential for understanding the reactivity of phosphite derivatives, although the scope can be limited by the specific models and substrates chosen. beilstein-journals.orgbeilstein-journals.org

The oxidation of phosphite by various agents has also been a subject of mechanistic investigation. The oxidation by the Anderson-type hexamolybdocobaltate(III) anion is proposed to occur via an outer-sphere mechanism involving a weak pre-equilibrium complex formation between the reactants. researchgate.net Similarly, the oxidation by pyridinium (B92312) chlorochromate (PCC) is believed to proceed through the formation of a complex that decomposes in a slow, rate-determining step. tsijournals.com

| Reaction Type | Key Mechanistic Feature | Computational Method | Reference |

|---|---|---|---|

| Enzymatic Oxidation (PTDH) | Concerted, asynchronous hydride transfer followed by nucleophilic attack. | QM/MM | nih.gov |

| Catalytic Hydrogenation (Ir-complex) | Activation via formation of a metal-hydride intermediate, facilitated by hydrogen bonding. | DFT | rsc.org |

| Atherton-Todd Reaction | Formation of a chlorophosphate intermediate after initial dealkylation/deprotonation. | HF, MP2 | beilstein-journals.org |

| Chemical Oxidation (Polymetallates, PCC) | Formation of a precursor complex followed by decomposition or electron transfer. | Kinetic Modeling | researchgate.nettsijournals.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope to observe the behavior of the hydrogen phosphite anion and its derivatives over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes, structural arrangements, and thermodynamics at the atomic scale. Both classical MD with empirical force fields and ab initio MD (AIMD) or QM/MM methods are utilized to study systems containing hydrogen phosphite. nih.govmdpi.com AIMD and QM/MM are particularly valuable for describing phenomena involving changes in electronic structure, such as bond breaking/formation and proton transfer. nih.govmdpi.com

Even for a small species like the hydrogen phosphite anion, its orientation and the subtle changes in its bond lengths and angles constitute its conformational dynamics. MD simulations show that these dynamics are heavily influenced by the surrounding environment, including solvent molecules and counter-ions. chemrxiv.org In aqueous solutions, the anion's interactions are dominated by the formation of hydrogen bonds with water. chemrxiv.orgsolubilityofthings.com The presence and type of cations in solution can significantly alter the local structure and dynamics by affecting the hydrogen-bonding network between phosphite anions. chempap.org Within solid-state structures, the anion's vibrational modes and librational motions are constrained by the crystal lattice, with interactions like N–H⋯O hydrogen bonds dictating the packing and limiting conformational freedom. plu.mxmdpi.com

The ionic mobility of charge carriers is a critical parameter for materials like solid electrolytes. Non-equilibrium molecular dynamics (NEMD) simulations offer a direct method for calculating ionic mobility. arxiv.org This approach involves simulating a finite slab of the material and applying an external electric field, then measuring the resulting drift velocity of the mobile ions. arxiv.org This method is advantageous as it can account for ion-ion correlations at a lower computational expense than other exact approaches and has been successfully applied to superionic conductors. arxiv.org The mobility of the hydrogen phosphite anion in a given medium is a complex function of its size, charge, and interactions with the host matrix or solvent.

| Parameter | Description | Relevance to Ionic Mobility |

|---|---|---|

| System Setup | Finite slab of the solid ion conductor. | Models the material in which ion transport occurs. |

| External Field (E) | A static, uniform electric field applied across the simulation cell. | Provides the driving force for ionic drift. |

| Ionic Drift Velocity (v_d) | The average velocity of the mobile ions in the direction of the field. | The primary output measured to determine mobility. |

| Ionic Mobility (μ) | Calculated as μ = v_d / E. | The key transport property quantifying the ease of ion movement. |

| Thermostat | Maintains constant temperature by removing excess heat generated by the field. | Ensures the simulation remains under controlled thermodynamic conditions. |

The interactions of the hydrogen phosphite anion with its environment are fundamental to its chemical behavior. MD simulations are particularly well-suited to explore these interactions in detail.

Interactions with Solvents: The hydrogen phosphite anion is highly soluble in polar solvents like water, a property attributed to its capacity to form strong hydrogen bonds. solubilityofthings.com MD simulations of related phosphate ions in aqueous solution show a strong association between the anions and water molecules, with the degree of association depending on concentration and the choice of water model in the simulation. chemrxiv.org Theoretical studies also indicate that in aqueous solutions, the polarizing effect of cations can facilitate hydrogen bonding between phosphite anions. chempap.org However, the nature of these interactions can be complex; for some cyclic hydrogen phosphite derivatives, studies have concluded that association is driven by dipole-dipole interactions rather than hydrogen bonding. cdnsciencepub.com

Interactions with Surfaces: The adsorption and reaction of phosphate species on mineral surfaces are critical in geochemistry and catalysis. QM/MM MD simulations have been used to analyze the interaction of related organic phosphates with goethite (an iron oxyhydroxide) surfaces in the presence of water. mdpi.com These simulations show that phosphates can form stable inner-sphere complexes, including monodentate and bidentate mononuclear motifs. mdpi.com Water molecules at the interface play a crucial role, participating in proton transfer events and forming extensive hydrogen bond networks with the phosphate-goethite complex. mdpi.com DFT calculations have also been used to study the adsorption of phosphates onto zeolite surfaces, revealing that the adsorption energy and molecular conformation depend on the zeolite type (e.g., X- vs. Y-type faujasite). mdpi.com Furthermore, computational modeling supports the design of novel materials, such as an ammonium (B1175870) iron hydrogen phosphite, where the [HPO₃]²⁻ anion in the structure acts as a Lewis base to effectively repel chloride ions from the surface, a desirable property for seawater electrolysis. researchgate.net

| System | Interaction Motif | Interaction Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Glycerolphosphate on Goethite | Monodentate (M) | -37.3 | QM/MM | mdpi.com |

| Glycerolphosphate on Goethite | Bidentate (B) | -45.0 | QM/MM | mdpi.com |

| Inositol Hexaphosphate on Goethite | Monodentate (M) | -48.2 | QM/MM | mdpi.com |

| Inositol Hexaphosphate on Goethite | Tridentate (3M) | -120.2 | QM/MM | mdpi.com |

| NaH₂PO₄ on Zeolite X | Bidentate Complex | -7.6 (31.64 kJ/mol) | DFT | mdpi.com |

| NaH₂PO₄ on Zeolite Y | Monodentate Complex | -38.5 (161 kJ/mol) | DFT | mdpi.com |

Chemical Reactivity and Reaction Mechanisms Involving the Hydrogen Phosphite Anion

Redox Chemistry of Phosphorus(III) Species

The presence of phosphorus in the +3 oxidation state makes the hydrogen phosphite (B83602) anion an active participant in redox reactions. It can be readily oxidized to the more stable +5 state (phosphate) or, under specific conditions, can act as a reducing agent.

Oxidation Pathways and Mechanisms

The oxidation of hydrogen phosphite (P(III)) to phosphate (B84403) (P(V)) is a thermodynamically favorable process and can be achieved through various chemical and photochemical pathways.

Common oxidizing agents like hydrogen peroxide can effectively convert phosphite to phosphate. acs.orgnih.gov The reaction is central to certain industrial applications and environmental remediation processes. For instance, the combination of UV irradiation and hydrogen peroxide (a UV/H₂O₂ process) is highly effective for the advanced oxidation of phosphite in wastewater, converting it into easily removable phosphate. nih.gov This process is efficient over a wide pH range (5-11) and can achieve complete oxidation of phosphite within minutes. nih.gov

In organic synthesis, particularly in the automated synthesis of oligonucleotides, the oxidation of P(III) phosphite triesters to stable P(V) phosphates is a critical step. Hydrogen peroxide in aqueous acetonitrile (B52724) has been demonstrated as a cheaper and more environmentally friendly ("greener") alternative to the traditionally used iodine-pyridine system. acs.orgresearchgate.net

Under mild thermal conditions (78–83°C), salts such as sodium hydrogen phosphite can undergo auto-oxidation to form phosphate. Furthermore, phosphite radicals (HPO₃⁻• and PO₃²⁻•), which can be generated via irradiation, readily react with molecular oxygen. This addition reaction forms peroxo phosphate radicals, which are intermediates in further oxidation processes. iaea.orgosti.gov

| Oxidizing System | Reactant | Product | Conditions | Significance |

| Hydrogen Peroxide (H₂O₂) | Phosphite Triester (P(III)) | Phosphate Triester (P(V)) | Neutral aqueous acetonitrile | Green alternative in oligonucleotide synthesis. acs.org |

| UV/H₂O₂ | Aqueous Phosphite | Aqueous Phosphate | pH 5-11 | Wastewater treatment. nih.gov |

| Thermal | Sodium Hydrogen Phosphite | Sodium Phosphate | 78–83°C | Auto-oxidation. |

| Molecular Oxygen | Phosphite Radicals | Peroxo Phosphate Radicals | - | Radical chain reactions. iaea.orgosti.gov |

Reductive Behavior in Specific Chemical Environments

The hydrogen phosphite anion and its salts are recognized for their reducing properties. wikipedia.org They can act as electron donors in various chemical transformations.

A notable application of this reductive capacity is in organic synthesis. A system employing diammonium hydrogen phosphite as a hydrogen donor in the presence of commercial zinc dust has been developed for the efficient and mild reduction of aromatic aldehydes and ketones to their corresponding primary and secondary alcohols. researchgate.net This method provides good yields and tolerates a range of functional groups.

Phosphite radicals can also exhibit potent reducing behavior, for example, in their reaction with electron acceptors like tetranitromethane. osti.gov The inherent reducing nature of phosphite compounds distinguishes them from their fully oxidized phosphate counterparts and makes them valuable reagents in synthetic chemistry where controlled reduction is required.

| Reducing System | Substrate | Product | Key Features |

| Diammonium Hydrogen Phosphite / Zinc Dust | Aromatic Aldehydes and Ketones | Corresponding Alcohols | Mild conditions, inexpensive reagents. researchgate.net |

| Disodium (B8443419) Hydrogen Phosphite | General Oxidants | Reduced Species | General reducing properties. wikipedia.org |

| Phosphite Radicals | Tetranitromethane (electron acceptor) | C(NO₂)₃⁻ | Potent reductant in radical chemistry. osti.gov |

Coordination Chemistry and Ligand Properties

The hydrogen phosphite anion, HPO₃²⁻, is an excellent ligand for a wide variety of metal ions. Its ability to coordinate through its oxygen atoms allows for the construction of diverse and robust metal-organic frameworks and coordination complexes with unique structural and functional properties.

Metal-Hydrogen Phosphite Frameworks and Complexes

Hydrogen phosphite acts as a fundamental building block in the synthesis of crystalline frameworks with metals from across the periodic table, including zinc, cobalt, nickel, aluminum, indium, and manganese. nih.govmdpi.comfrontiersin.orgmdpi.comacs.org These materials are typically synthesized using hydrothermal or solvothermal methods, often in the presence of organic amines that act as templates or structure-directing agents. mdpi.comwikipedia.org

The resulting structures can range from simple coordination complexes to intricate one-, two-, or three-dimensional frameworks. These materials are of significant research interest due to their potential applications in areas such as catalysis, gas storage, and ion conduction. mdpi.comwikipedia.org For example, a chiral 3D cobalt(II) phosphite framework templated by N,N′-dimethyl-1,4-diazabicyclo[2.2.2]octane cations was found to exhibit high proton conductivity, attributed to the formation of dense hydrogen-bonding networks within its structure. frontiersin.org Similarly, transition metal phosphites are gaining attention as electrode materials for supercapacitors due to their open-framework structures and high stability. acs.org

| Metal Ion | Compound Example | Structural Feature | Potential Application |

| Zinc(II) | (C₄H₁₂N₂)₀.₅[ZnHPO₃] | Hybrid organic-inorganic layers. nih.govresearchgate.net | Framework materials. |

| Cobalt(II) | [(Me₂-DABCO)][Co₂(HPO₃)₃] | Chiral 3D framework with nanometer-sized cavities. frontiersin.org | Proton conductor. frontiersin.org |

| Nickel(II) | Ni₁₁(HPO₃)₈(OH)₆ | Nanosheet arrays. acs.org | Supercapacitor electrodes. acs.org |

| Aluminum(III) | Al₂(HPO₃)₂(H₂PO₃)₂ | 3D network of polynary rings. google.com | Flame retardant. google.com |

| Indium(III) | H₅In₂(P₃O₁₀) | 3D open-framework with intersecting channels. mdpi.com | Porous materials. |

Bridging Ligand Functionality

A predominant coordination mode for the hydrogen phosphite anion is as a bridging ligand. By using its oxygen atoms to bind to two or more metal centers, it effectively links inorganic building units into extended architectures. This bridging functionality is fundamental to the formation of layered and 3D framework structures. nih.govwikipedia.orgresearchgate.net

In a well-characterized zinc hydrogen phosphite compound, HPO₃²⁻ groups bridge zinc cations via Zn-O-P linkages, forming infinite two-dimensional sheets. researchgate.net These inorganic layers are then pillared by organic diamine molecules to create a 3D hybrid structure. nih.govresearchgate.net In mixed-anion systems, both phosphite and phosphate anions can serve as bridging ligands simultaneously, creating complex framework materials. wikipedia.org This bridging capability allows for precise control over the dimensionality and topology of the final crystalline product.

Stability and Lability of Metal-Phosphite Bonds

Metal phosphite frameworks also exhibit significant thermal stability. For example, hydrogen phosphite aluminum has been found to be remarkably more stable at high temperatures than pure aluminum phosphite, making it a more effective fire retardant synergist in polymers. google.com While organophosphite ligands can be susceptible to hydrolysis, certain metal phosphite frameworks, such as those containing cobalt, are stable in water. mdpi.comrsc.org

Hydrolysis and Condensation Reactions